3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline
Overview
Description
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline is an organic compound with the molecular formula C16H11Cl2NO. This compound is characterized by the presence of a naphthyl group, which is a fused ring system consisting of two benzene rings, and an aniline group, which is a benzene ring with an amino group attached. The compound also contains two chlorine atoms, one on the naphthyl ring and one on the aniline ring, and an ether linkage between the naphthyl and aniline groups.
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Based on its chemical structure, it may undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a group or atom in another molecule .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds . This suggests that 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline might influence pathways involving carbon-carbon bond formation.
Result of Action
Given its use in proteomics research , it may have an impact on protein function or expression.
Preparation Methods
The synthesis of 3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1-naphthol with 3-chloro-2-nitroaniline in the presence of a base, such as potassium carbonate, to form the corresponding ether. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce any nitro groups to amino groups.
Scientific Research Applications
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of dyes and pigments.
Biology: The compound can be used in biochemical assays to study enzyme-substrate interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline can be compared with other similar compounds, such as:
4-Chloro-1-naphthol: This compound is similar in structure but lacks the aniline group.
2-Chloro-4-nitroaniline: This compound has a similar aniline structure but contains a nitro group instead of a naphthyl group.
3-Chloro-N’-((2-((4-fluorobenzyl)oxy)-1-naphthyl)methylidene)benzohydrazide: This compound has a similar naphthyl structure but contains additional functional groups, making it useful in pharmaceutical research.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
3-chloro-2-(4-chloronaphthalen-1-yl)oxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-12-8-9-15(11-5-2-1-4-10(11)12)20-16-13(18)6-3-7-14(16)19/h1-9H,19H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIXNPLMSZUSCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=CC=C3Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220274 | |
Record name | 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946727-63-5 | |
Record name | 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946727-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-[(4-chloro-1-naphthalenyl)oxy]benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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